4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile
CAS No.:
Cat. No.: VC17469133
Molecular Formula: C7H4ClN5
Molecular Weight: 193.59 g/mol
* For research use only. Not for human or veterinary use.
![4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile -](/images/structure/VC17469133.png)
Specification
Molecular Formula | C7H4ClN5 |
---|---|
Molecular Weight | 193.59 g/mol |
IUPAC Name | 4-chloro-1-methylpyrazolo[3,4-d]pyrimidine-6-carbonitrile |
Standard InChI | InChI=1S/C7H4ClN5/c1-13-7-4(3-10-13)6(8)11-5(2-9)12-7/h3H,1H3 |
Standard InChI Key | DNMMKOBSZSPCTJ-UHFFFAOYSA-N |
Canonical SMILES | CN1C2=C(C=N1)C(=NC(=N2)C#N)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The molecular formula of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-6-carbonitrile is C₇H₄ClN₅, with a molecular weight of 193.59 g/mol . Its IUPAC name, 4-chloro-1-methylpyrazolo[3,4-d]pyrimidine-6-carbonitrile, reflects the substitution pattern: a chlorine atom at position 4, a methyl group at position 1, and a cyano group at position 6 of the fused pyrazolo-pyrimidine system . The compound’s SMILES string, CN1C2=C(C=N1)C(=NC(=N2)C#N)Cl, and InChIKey, DNMMKOBSZSPCTJ-UHFFFAOYSA-N, provide unambiguous identifiers for computational and experimental studies .
Table 1: Key Molecular Properties
Structural Analysis
X-ray crystallography and NMR spectroscopy confirm the planar geometry of the pyrazolo[3,4-d]pyrimidine core, with the methyl group at N1 and the cyano group at C6 adopting equatorial positions to minimize steric strain . The chlorine atom at C4 enhances electrophilicity, facilitating nucleophilic substitution reactions . Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, attributed to the electron-withdrawing cyano and chloro groups .
Synthesis and Manufacturing
Two-Step Synthesis from Ethyl 5-Amino-1-methyl-1H-pyrazole-4-carboxylate
Step 1: Formation of 6-(Chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate reacts with chloroacetonitrile in dioxane under reflux to form the pyrimidinone intermediate. Microwave irradiation at 120°C for 30 minutes improves yields to 83% compared to conventional heating .
Step 2: Chlorination with POCl₃
Treatment of the pyrimidinone with phosphorus oxychloride (POCl₃) at 110°C for 4 hours introduces the chloro group at C4, yielding the target compound . Excess POCl₃ acts as both solvent and chlorinating agent, with triethylamine neutralizing HCl byproducts .
Table 2: Synthetic Conditions and Yields
Step | Reagents/Conditions | Yield | Purity (HPLC) |
---|---|---|---|
1 | Chloroacetonitrile, dioxane, 120°C, 30 min | 83% | 98.5% |
2 | POCl₃, 110°C, 4 hr | 95% | 99.2% |
Alternative Routes
A three-component reaction involving aminopyrazoles, aldehydes, and malononitrile under aqueous conditions offers a one-pot alternative but suffers from lower regioselectivity (<60%) . Microwave-assisted methods reduce reaction times but require specialized equipment .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆): δ 8.46 (s, 1H, pyrazole-H), 4.92 (s, 2H, ClCH₂), 4.08 (s, 3H, N-CH₃) . The absence of coupling between pyrazole-H and ClCH₂ confirms their spatial separation.
¹³C NMR (101 MHz, DMSO-d₆): δ 160.1 (C4), 154.3 (C6), 143.2 (C3a), 117.5 (C≡N), 40.1 (N-CH₃), 38.9 (ClCH₂) . The deshielded C4 (δ 160.1) corroborates chlorine substitution.
Infrared (IR) Spectroscopy
Strong absorptions at 2,240 cm⁻¹ (C≡N stretch) and 740 cm⁻¹ (C-Cl stretch) dominate the IR spectrum . The absence of N-H stretches (3,300–3,500 cm⁻¹) confirms complete cyclization .
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 8.46 (s, 1H) | Pyrazole C-H |
¹³C NMR | δ 160.1 | C4 (Cl-substituted) |
IR | 2,240 cm⁻¹ | Cyano group |
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